molecular formula C15H16N6O3 B2401369 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034521-96-3

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No. B2401369
M. Wt: 328.332
InChI Key: YWXOHZJOLUYQNL-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, also known as DMTMM . DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis .


Synthesis Analysis

DMTMM is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . It was first reported in 1999 . CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .


Molecular Structure Analysis

The molecular structure of DMTMM includes a triazine ring with two methoxy groups and a morpholinium group .


Chemical Reactions Analysis

DMTMM can be used to synthesize other carboxylic functional groups such as esters and anhydrides . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .


Physical And Chemical Properties Analysis

DMTMM is a powder with a molecular weight of 276.72 g·mol−1 . It has a chemical formula of C10H17ClN4O3 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a key intermediate in the synthesis of complex heterocyclic structures, offering a versatile approach to constructing biologically active molecules. For instance, it's used in the preparation of potential antifungal products through the conversion of carboxy groups into 4,6-dimethoxy-1,3,5-triazines, demonstrating its utility in drug synthesis and discovery processes (Oudir et al., 2006).

Development of Anti-inflammatory and Analgesic Agents

Research has highlighted the role of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide derivatives in the synthesis of novel compounds with promising anti-inflammatory and analgesic properties. These derivatives have been identified as potent cyclooxygenase-1/2 (COX-1/2) inhibitors, showcasing significant analgesic and anti-inflammatory activities, which positions them as potential therapeutic agents (Abu‐Hashem et al., 2020).

Anticancer and Anti-5-lipoxygenase Activities

Another study reported the synthesis of pyrazolopyrimidines derivatives from this compound, which exhibited anticancer and anti-5-lipoxygenase activities. These findings contribute to the ongoing search for new cancer therapies and anti-inflammatory drugs, underlining the compound's importance in medicinal chemistry research (Rahmouni et al., 2016).

Complexation with Lanthanides

The compound has been studied for its complexation properties with lanthanides, which is relevant in materials science and analytical chemistry. This research provides insights into the structural character and stability of metal-ligand complexes, essential for developing new materials and analytical methods (Kobayashi et al., 2019).

Antitubercular and Antibacterial Activities

A series of carboxamide derivatives of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide have demonstrated significant antitubercular and antibacterial activities. This highlights the compound's potential in addressing infectious diseases, particularly tuberculosis, through the development of new antimicrobial agents (Bodige et al., 2020).

Safety And Hazards

DMTMM can cause damage to the skin and eyes and may be toxic if ingested . Protective gloves, lab coats, and eye protection should be employed to reduce exposure while using DMTMM .

Future Directions

As DMTMM is a versatile reagent used for amide synthesis, it could potentially be used in the synthesis of a wide range of compounds, including pharmaceuticals and polymers. Its use in the synthesis of other carboxylic functional groups such as esters and anhydrides also opens up possibilities for future research .

properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3/c1-9-12(21-7-5-4-6-11(21)17-9)13(22)16-8-10-18-14(23-2)20-15(19-10)24-3/h4-7H,8H2,1-3H3,(H,16,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXOHZJOLUYQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=NC(=NC(=N3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide

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